molecular formula C18H19ClN4O2 B3889951 4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine

Cat. No.: B3889951
M. Wt: 358.8 g/mol
InChI Key: PSXBWGDGYZKOBF-DEDYPNTBSA-N
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Description

4-(4-Chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine is a Schiff base derivative characterized by a piperazine backbone substituted with a 4-chlorobenzyl group and a 2-nitrobenzylidene moiety. This compound belongs to a class of nitrogen-containing heterocycles known for their versatility in medicinal chemistry, catalysis, and materials science.

Properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c19-17-7-5-15(6-8-17)14-21-9-11-22(12-10-21)20-13-16-3-1-2-4-18(16)23(24)25/h1-8,13H,9-12,14H2/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXBWGDGYZKOBF-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural differences and properties of compounds closely related to 4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine:

Compound Name Substituents (R1/R2) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference
This compound* R1: 4-chlorobenzyl; R2: 2-nitrobenzylidene C18H18ClN4O2† ~363.8 Hypothesized herbicidal/antimicrobial activity
4-(2-Chlorobenzyl)-N-(5-methyl-2-thienyl)methylene-1-piperazinamine R1: 2-chlorobenzyl; R2: 5-methylthienyl C17H20ClN3S 333.88 Structural analog with potential bioactivity
4-(4-Chlorobenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine R1: 4-chlorobenzyl; R2: 3,4,5-trimethoxybenzylidene C21H24ClN3O3 401.89 Herbicidal activity against rape
N-(2-Chloro-5-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine R1: 4-methylbenzyl; R2: 2-chloro-5-nitrobenzylidene C19H21ClN4O2 396.85 Structural studies (collision cross-section data)
4-(4-Methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine R1: 4-methylbenzyl; R2: 4-nitrobenzylidene C19H22N4O2 338.41 Crystallographically characterized

*Hypothetical structure inferred from analogs. †Calculated based on substituent contributions.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance stability and influence reactivity. For example, the 2-nitro group in the target compound may increase electrophilicity compared to analogs with methoxy or methyl substituents .
  • Substituent position : The 4-chlorobenzyl group (para-substitution) in the target compound likely enhances π-π stacking interactions in biological targets compared to ortho-substituted analogs (e.g., 2-chlorobenzyl in ).

Key Differentiators and Challenges

  • Selectivity : Unlike analogs with methoxy or methyl groups, the nitro substituent in the target compound may confer higher reactivity but lower metabolic stability.
  • Data Gaps: Limited experimental data (e.g., solubility, toxicity) for the target compound necessitate further studies, unlike well-characterized analogs like CID 5347969 .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine, and how can reaction conditions be standardized?

Answer:
The compound is synthesized via a Schiff base condensation between 4-(4-chlorobenzyl)piperazine and 2-nitrobenzaldehyde. Key parameters include:

  • Solvent selection : Ethanol or methanol under mild acidic conditions (e.g., glacial acetic acid) enhances imine bond formation .
  • Reaction monitoring : TLC or HPLC at 12–24 hours ensures completion .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .

Advanced: How can researchers address impurities arising from side reactions during synthesis, such as incomplete condensation or oxidation?

Answer:
Common impurities include unreacted aldehydes or oxidized intermediates. Mitigation strategies:

  • Temperature control : Maintain reflux at 60–70°C to prevent aldehyde decomposition .
  • Inert atmosphere : Use nitrogen to minimize oxidation of the nitro group .
  • Post-synthesis analysis : LC-MS or 1^1H NMR identifies byproducts; preparative HPLC isolates target compound .

Basic: What spectroscopic techniques are most effective for characterizing the compound’s structure?

Answer:

  • 1^1H/13^{13}C NMR : Confirm imine bond formation (δ 8.3–8.5 ppm for CH=N) and aromatic substituents .
  • FT-IR : Detect C=N stretch (~1600–1650 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .
  • Mass spectrometry : ESI-MS provides molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced: How does computational modeling (e.g., DFT) aid in predicting the compound’s reactivity or binding affinity?

Answer:

  • DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability .
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock. For example, the nitro group may hydrogen bond with catalytic residues .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer:

  • Substituent variation : Replace 2-nitrobenzylidene with electron-withdrawing groups (e.g., 3,4-dichloro) to improve enzyme binding .
  • Piperazine modifications : Introduce methyl or ethyl groups to modulate lipophilicity and bioavailability .
  • Pharmacophore mapping : Identify critical moieties (e.g., nitro group for redox activity) using 3D-QSAR .

Basic: What stability considerations are critical for long-term storage of the compound?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent nitro group photoreduction .
  • Moisture control : Use desiccants to avoid hydrolysis of the imine bond .
  • Degradation analysis : Accelerated stability studies (40°C/75% RH) with HPLC monitoring .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Standardize assays : Adopt CLSI guidelines for antimicrobial testing to reduce variability .
  • Control for solvent effects : DMSO concentration in cell-based assays should be ≤0.1% to avoid false positives .
  • Meta-analysis : Compare IC50_{50} values across studies using standardized units (e.g., µM) .

Basic: What crystallographic methods are used to determine the compound’s solid-state structure?

Answer:

  • Single-crystal X-ray diffraction : Resolves bond lengths/angles and confirms E-configuration of the imine .
  • Powder XRD : Assess polymorphic forms and crystallinity post-synthesis .

Advanced: How does the compound’s coordination chemistry with transition metals (e.g., Cu2+^{2+}2+) influence its applications?

Answer:

  • Metal complexation : The imine nitrogen and piperazine act as bidentate ligands, forming stable complexes with Cu2+^{2+} or Fe3+^{3+}. These complexes may exhibit enhanced antimicrobial or catalytic activity .
  • Characterization : UV-Vis (d-d transitions) and EPR confirm metal-ligand interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine
Reactant of Route 2
Reactant of Route 2
4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine

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